1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine

Catalog No.
S13627747
CAS No.
M.F
C9H10ClFN2
M. Wt
200.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine

Product Name

1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine

IUPAC Name

1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

InChI

InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2

InChI Key

FRWUUYAEAFLDLQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=C(N=CC(=C1)F)Cl)N

1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine is a fluorinated pyridine derivative characterized by a pyridine ring substituted with chloro and fluoro groups at the 2 and 5 positions, respectively. Additionally, it features a butenylamine side chain, giving it unique chemical properties. The molecular formula of this compound is C9_9H10_{10}ClFN2_2, and it has a molecular weight of 200.64 g/mol. This compound is of particular interest in medicinal chemistry and organic synthesis due to its reactive functional groups, which can engage in various

The reactivity of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine can be attributed to its functional groups. The butenylamine moiety allows for nucleophilic attacks, while the halogen substituents enhance electrophilic character. Common reactions include:

  • Nucleophilic substitution: The chloro group can be replaced by various nucleophiles, facilitating the synthesis of more complex derivatives.
  • Electrophilic aromatic substitution: The fluorine atom affects the electron density on the pyridine ring, influencing its reactivity towards electrophiles.
  • Addition reactions: The double bond in the butenylamine side chain can undergo hydrogenation or addition with other reagents under suitable conditions.

Research has indicated that 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its structural features enhance binding affinity to specific biological targets, suggesting potential modulation of various biochemical pathways. Studies have shown that compounds with similar structures can inhibit enzymes or receptors involved in disease processes, indicating its potential as a lead compound in drug development aimed at treating conditions related to cellular proliferation and infection .

The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine typically involves several steps:

  • Starting Material: The process often begins with 2-chloro-5-fluoropyridine.
  • Reagents: Common reagents include vinylstannane and monothioacetic acids.
  • Reaction Conditions: Specific conditions such as temperature and solvent choice are optimized to maximize yield and purity.
  • Purification: Advanced purification techniques are employed to isolate the desired product effectively.

These methods can vary based on the desired scale of production, whether for laboratory research or industrial applications .

1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine has a broad range of applications:

  • Medicinal Chemistry: It serves as a potential scaffold for developing new pharmaceuticals targeting infections and cancers.
  • Organic Synthesis: Its reactive functional groups make it useful in synthesizing more complex organic molecules.

The presence of halogen substituents enhances its utility in medicinal applications by improving pharmacokinetic properties .

Studies focusing on the interactions of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine with biological targets have revealed that it can inhibit specific enzymes or receptors involved in disease pathways. The halogen substituents are critical for enhancing binding affinity, which is essential for optimizing its efficacy as a therapeutic agent. Understanding these interactions is vital for further drug development efforts .

Several compounds share structural similarities with 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-fluoropyridin-3-aminoPyridine ring with chloro and fluoro substituentsLacks the butenylamine side chain
4-FluorobenzylamineAromatic amine with a fluorine substituentDoes not contain a pyridine ring
(R)-N-(2-Chloro-5-fluoropyridin-3-YL)butanamideAmide derivative with similar pyridine structureContains an amide instead of an amine

These compounds illustrate variations in substitution patterns and functional groups that influence their biological activity and chemical reactivity. The unique combination of chloro and fluoro groups along with the butenylamine side chain in 1-(2-Chloro-5-fluoropyridin-3-YL)butanamine contributes to its distinct properties compared to these similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.0516542 g/mol

Monoisotopic Mass

200.0516542 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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